molecular formula C27H27FN4O2 B12401075 AChE/Nrf2 modulator 1

AChE/Nrf2 modulator 1

Cat. No.: B12401075
M. Wt: 458.5 g/mol
InChI Key: RRSJHXGJAMBCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AChE/Nrf2 modulator 1 is an orally active compound that serves as a modulator of acetylcholinesterase (AChE) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound exhibits Nrf2 inductive activity alongside inhibitory effects on acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .

Chemical Reactions Analysis

AChE/Nrf2 modulator 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AChE/Nrf2 modulator 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AChE/Nrf2 modulator 1 involves the modulation of acetylcholinesterase and Nrf2 pathways. In the cytoplasm of non-stressed cells, Nrf2 is sequestered by a Keap1 homodimer that complexes with the Cul3-Rbx1 E3 ubiquitin ligase, promoting Nrf2 polyubiquitination and continual proteasomal degradation. Upon activation, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) to induce the expression of antioxidant genes .

Comparison with Similar Compounds

AChE/Nrf2 modulator 1 is unique due to its dual activity on acetylcholinesterase inhibition and Nrf2 induction. Similar compounds include:

Properties

Molecular Formula

C27H27FN4O2

Molecular Weight

458.5 g/mol

IUPAC Name

5-[3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methoxy]phenyl]-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C27H27FN4O2/c1-19-8-9-23(16-29-19)26-30-27(34-31-26)22-5-3-7-25(15-22)33-18-20-10-12-32(13-11-20)17-21-4-2-6-24(28)14-21/h2-9,14-16,20H,10-13,17-18H2,1H3

InChI Key

RRSJHXGJAMBCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC4CCN(CC4)CC5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.